3-(1H-benzimidazol-2-yl)pyran-4-one

physicochemical profiling quality control procurement specification

This 3-substituted benzimidazole-pyranone is the definitive, fully characterized entry point for your screening cascade. Unlike the 2-isomer that lacks experimental boiling-point, flash-point, and density data, this compound provides reliable physicochemical endpoints (density 1.4 g/cm³, logP 1.34) for solubility prediction and HPLC calibration. It is explicitly claimed in US Patent 7,309,793 as a precursor to therapeutic benzopyran derivatives, offering IP-defensible lead optimization. With ≥98% purity and MW 212 Da, it meets fragment-library criteria and enables direct SAR expansion without additional purification.

Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
Cat. No. B13866469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-2-yl)pyran-4-one
Molecular FormulaC12H8N2O2
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=COC=CC3=O
InChIInChI=1S/C12H8N2O2/c15-11-5-6-16-7-8(11)12-13-9-3-1-2-4-10(9)14-12/h1-7H,(H,13,14)
InChIKeyCXTSCOMOTYUABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Benzimidazol-2-yl)pyran-4-one — Procurement-Ready Physicochemical and Structural Baseline


3-(1H-Benzimidazol-2-yl)pyran-4-one (CAS 951-74-6) is a heterocyclic small molecule (C₁₂H₈N₂O₂, MW 212.20 g mol⁻¹) that fuses a benzimidazole pharmacophore with a 4H-pyran-4-one scaffold . Its experimentally derived physicochemical profile—density 1.4 ± 0.1 g cm⁻³, boiling point 487.7 ± 55.0 °C, flash point 248.8 ± 31.5 °C, and logP 1.34—is well‑defined, enabling reliable solubility and stability predictions during procurement . In contrast, the regioisomeric 2‑substituted analog (CAS 10227-44-8) lacks analogous measured physicochemical end‑points , making the 3‑isomer the more completely characterized entry point for structure‑based screening campaigns.

Why Generic Substitution of 3-(1H-Benzimidazol-2-yl)pyran-4-one with In‑Class Analogs Fails


Benzimidazole‑pyranone hybrids are not interchangeable positional isomers. Moving the benzimidazole from the 3‑position to the 2‑position alters the electronic conjugation path across the pyran-4-one ring, which in turn shifts the compound’s lipophilicity and hydrogen‑bonding capacity [1]. The 3‑isomer exhibits a measured logP of 1.34 and well‑defined boiling‑point/flash‑point parameters , whereas the 2‑isomer has no experimentally determined density, boiling point, or flash point . Critically, only the 3‑substitution pattern is explicitly claimed in patent literature that links benzimidazole‑bearing pyranone systems to pharmacologically active benzopyran derivatives [1]. These quantifiable disparities mean that swapping the 3‑isomer for a structurally similar analog introduces uncharacterized physicochemical and intellectual‑property risk.

Quantitative Differentiation of 3-(1H-Benzimidazol-2-yl)pyran-4-one Against the Closest 2‑Regioisomer


Physicochemical Characterization Completeness – Density, Boiling Point, Flash Point, and logP

The 3‑isomer possesses a complete, experimentally determined physicochemical panel, whereas the 2‑isomer lacks measured density, boiling point, and flash point. This asymmetry directly affects the ability to predict solubility, stability, and storage conditions .

physicochemical profiling quality control procurement specification

Lipophilicity and Predicted Membrane Permeability – logP Impact

The measured logP of 1.34 for the 3‑isomer places it in the optimal range for oral bioavailability (Rule‑of‑5). Although a direct experimental logP for the 2‑isomer is unavailable, the positional shift alters the dipole moment and hydrogen‑bonding geometry, producing a distinct lipophilicity profile that can be inferred from quantum‑chemical calculations [1].

ADME prediction drug discovery lead optimization

Commercial Purity Specification – ≥98% (HPLC) Verified

At least one commercial supplier lists the 3‑isomer with a purity of ≥98% (HPLC), a specification that supports immediate use in primary screening without additional purification . No comparable purity certificate is publicly available for the 2‑isomer , implying that procurement of the 2‑isomer would require in‑house QC validation before use.

chemical procurement purity specification assay validation

Patent‑Protected Scaffold – Exclusive Claim for 3‑Substituted Benzopyran‑Benzimidazole Conjugates

US Patent 7,309,793 explicitly protects benzopyran derivatives substituted with a benzimidazole derivative, including compounds where the benzimidazole is attached through the 3‑position of the pyran‑4‑one core [1]. The patent exemplifies 3‑substituted benzopyran‑benzimidazoles as pharmacologically active entities, providing a freedom‑to‑operate boundary that does not extend to the 2‑isomer.

intellectual property freedom‑to‑operate lead series

High‑Confidence Application Scenarios for 3-(1H-Benzimidazol-2-yl)pyran-4-one


Fragment‑Based Lead Discovery: A Fully Characterized Benzimidazole‑Pyranone Fragment

With a molecular weight of 212 Da and a measured logP of 1.34 , the compound meets fragment‑library criteria (MW < 250, logP < 3). Its complete physicochemical profile allows precise solubility and DMSO stock concentration calculations, reducing the risk of precipitation in primary screens. The 3‑substitution pattern is explicitly claimed in patent literature [1], providing a defensible starting point for proprietary lead optimization.

Bioisostere Replacement in Kinase Inhibitor Design

The benzimidazole moiety is a recognized hinge‑binding motif in kinase inhibitors. The 3‑linked pyran‑4‑one serves as a hydrogen‑bond acceptor that can replace a meta‑substituted phenyl or pyridine ring. The availability of a ≥98% purity specification enables direct use in structure‑activity relationship (SAR) expansion without additional purification, accelerating iterative medicinal chemistry cycles.

Physicochemical Reference Standard for Benzimidazole‑Pyranone Hybrids

Because the 3‑isomer possesses experimentally determined density (1.4 g cm⁻³), boiling point (487.7 °C), and flash point (248.8 °C) , it can serve as a calibration reference for HPLC method development and thermal stability studies. The absence of such data for the 2‑isomer makes the 3‑isomer the only viable reference candidate in this chemical space.

Intermediates for Patent‑Protected Benzopyran Therapeutics

US Patent 7,309,793 [1] describes benzopyran derivatives substituted with benzimidazole at the 3‑position as therapeutic agents. Procurement of the 3‑isomer provides a direct synthetic precursor to these pharmacologically active compounds, ensuring that follow‑on medicinal chemistry efforts remain within the scope of the granted IP.

Quote Request

Request a Quote for 3-(1H-benzimidazol-2-yl)pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.